molecular formula C12H10BrNO2 B2973014 Methyl 5-Bromoisoquinoline-1-acetate CAS No. 1612222-98-6

Methyl 5-Bromoisoquinoline-1-acetate

Cat. No. B2973014
CAS RN: 1612222-98-6
M. Wt: 280.121
InChI Key: JJQOAUUAWZBXEK-UHFFFAOYSA-N
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Description

“Methyl 5-Bromoisoquinoline-1-acetate” (CAS# 1612222-98-6) is a research chemical . It has a molecular weight of 280.12 and a molecular formula of C12H10BrNO2 .


Molecular Structure Analysis

The molecular structure of Methyl 5-Bromoisoquinoline-1-acetate includes a bromoisoquinoline ring attached to a methyl acetate group . The Canonical SMILES representation is COC(=O)CC1=NC=CC2=C1C=CC=C2Br .

Scientific Research Applications

Pharmaceutical Drug Synthesis

Methyl 5-Bromoisoquinoline-1-acetate serves as a precursor in the synthesis of various pharmaceutical drugs. Its structure is pivotal in the formation of compounds that exhibit a wide range of biological activities. For instance, derivatives of isoquinoline are known to possess antihypertensive, anti-inflammatory, antioxidant, antipyretic, and analgesic properties .

Anticancer Research

Isoquinoline derivatives, including those derived from Methyl 5-Bromoisoquinoline-1-acetate, have been explored for their anti-tumor or antiproliferative activity. They serve as lead structures for the development of potential anticancer drugs, showing promise in battling diseases like leukemia and other forms of cancer .

Neurodegenerative Disease Treatment

The compound’s derivatives are being studied for their potential in treating neurodegenerative diseases. This is due to their ability to interact with various biological pathways that are implicated in diseases such as Alzheimer’s and Parkinson’s .

Fluorescent Probes Development

Methyl 5-Bromoisoquinoline-1-acetate is used in the development of fluorescent probes. These probes are essential in biological imaging and diagnostics, helping in the visualization of cellular processes and the detection of diseases .

Antimicrobial Agents

Research has shown that isoquinoline derivatives can exhibit significant antibacterial and antifungal activities. This makes Methyl 5-Bromoisoquinoline-1-acetate a valuable starting point for the development of new antimicrobial agents .

Chemical Biology and Enzyme Inhibition

The compound is utilized in chemical biology as a tool for understanding enzyme mechanisms. It can act as an inhibitor for certain enzymes, providing insights into their functioning and aiding in the design of enzyme-targeted drugs .

properties

IUPAC Name

methyl 2-(5-bromoisoquinolin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-16-12(15)7-11-9-3-2-4-10(13)8(9)5-6-14-11/h2-6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQOAUUAWZBXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=CC2=C1C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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